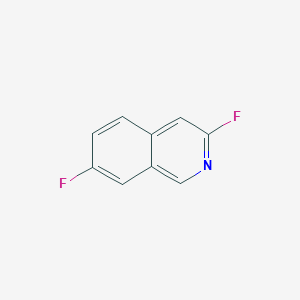
3,7-Difluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Difluoroisoquinoline is a fluorinated heterocyclic compound that has garnered significant attention in the fields of pharmaceuticals and materials science. The presence of fluorine atoms in its structure imparts unique properties, making it a valuable component in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Difluoroisoquinoline can be achieved through several methods:
Direct Fluorination: One approach involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Precursors: Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 3,7-Difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the isoquinoline ring can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Fluorinating Agents: For direct fluorination, reagents such as Selectfluor or N-fluorobenzenesulfonimide are commonly used.
Major Products:
Fluorinated Derivatives:
Cyclized Products: Cyclization reactions can produce complex heterocyclic compounds with enhanced biological activity.
Scientific Research Applications
3,7-Difluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7-Difluoroisoquinoline involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
5,7-Difluoroisoquinoline: Another fluorinated isoquinoline with similar properties but different substitution patterns.
7-Fluoroisoquinoline: A compound with a single fluorine atom, exhibiting distinct biological activities.
Uniqueness: 3,7-Difluoroisoquinoline stands out due to the specific positioning of its fluorine atoms, which can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H5F2N |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
3,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H5F2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H |
InChI Key |
APKCVEGBGOEKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















